
6-sec-Butyloxy-3-chlorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butoxy and chloro substituents on the phenyl ring provides unique reactivity and selectivity in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE typically involves the reaction of 6-sec-butoxy-3-chlorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-sec-butoxy-3-chlorophenyl bromide+Zn→6-sec-butoxy-3-chlorophenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents. The use of automated systems ensures consistent quality and yield. The final product is often supplied as a 0.50 M solution in THF to maintain stability and ease of handling.
Análisis De Reacciones Químicas
Types of Reactions
6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Negishi coupling reactions to form carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, with the reaction carried out in an inert atmosphere at moderate temperatures.
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific electrophile used. In Negishi coupling, the product is a new carbon-carbon bond between the phenyl ring and the electrophile. In substitution reactions, the product is a substituted phenyl derivative.
Aplicaciones Científicas De Investigación
6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials and polymers.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug candidates.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon and carbon-heteroatom bonds.
Mecanismo De Acción
The mechanism of action of 6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE in cross-coupling reactions involves several steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the organic halide, forming a metal complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst.
Comparación Con Compuestos Similares
Similar Compounds
6-Chlorohexylzinc Bromide: Similar in structure but lacks the sec-butoxy group, leading to different reactivity and selectivity.
3-Butenylzinc Bromide: Contains a butenyl group instead of the sec-butoxy group, used in different synthetic applications.
Uniqueness
The presence of the sec-butoxy group in 6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE provides unique steric and electronic properties, making it particularly useful in selective organic transformations. Its ability to participate in both substitution and cross-coupling reactions with high efficiency sets it apart from other organozinc reagents.
Propiedades
Fórmula molecular |
C16H16BrClOZn |
|---|---|
Peso molecular |
405.0 g/mol |
Nombre IUPAC |
bromozinc(1+);1-butan-2-yloxy-4-(3-chlorophenyl)benzene-6-ide |
InChI |
InChI=1S/C16H16ClO.BrH.Zn/c1-3-12(2)18-16-9-7-13(8-10-16)14-5-4-6-15(17)11-14;;/h4-9,11-12H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
SSKCVJDGGKWGLY-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OC1=[C-]C=C(C=C1)C2=CC(=CC=C2)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


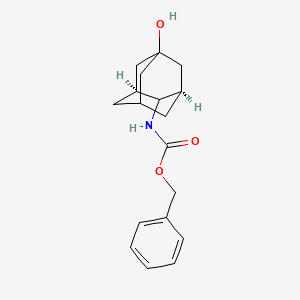
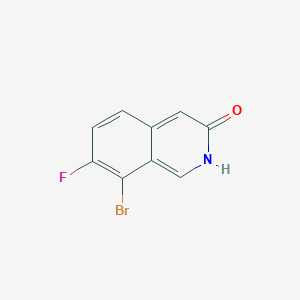
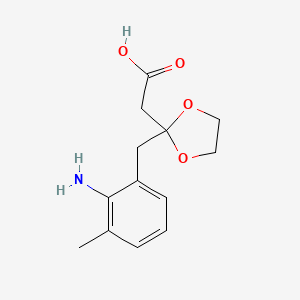
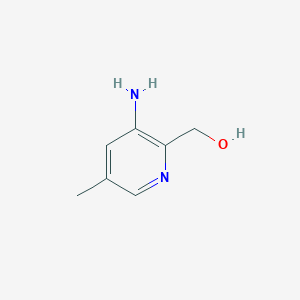
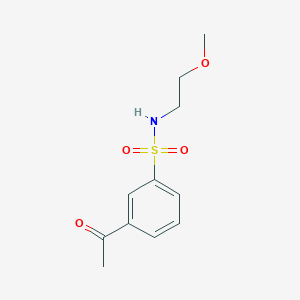
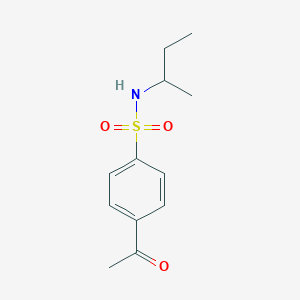
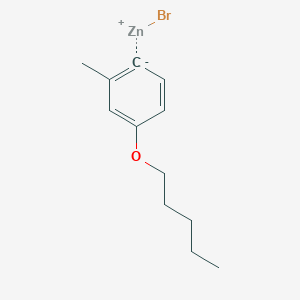
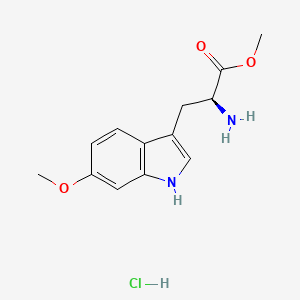
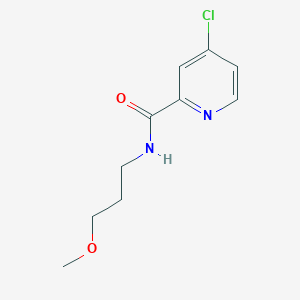
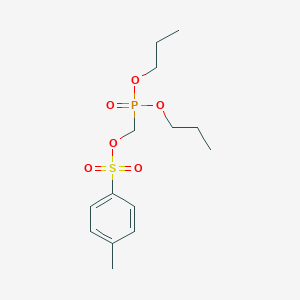
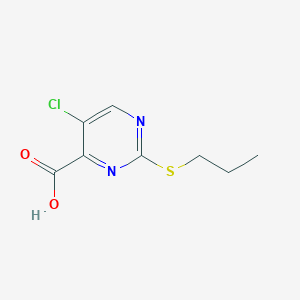
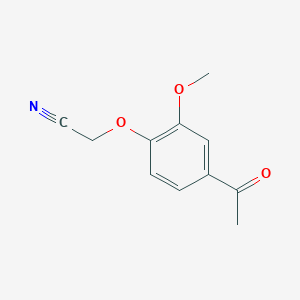
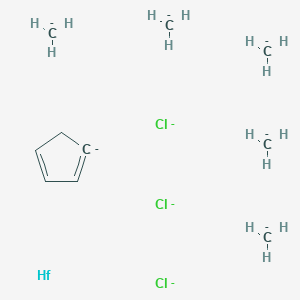
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
